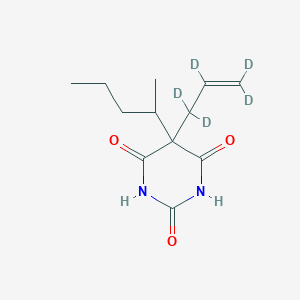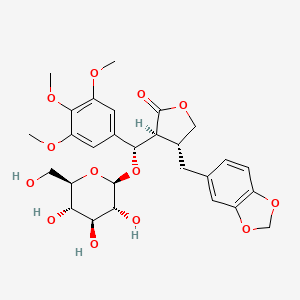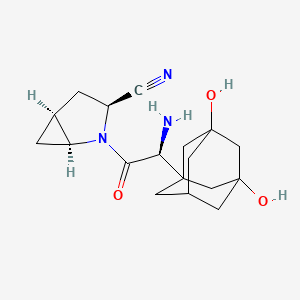
2-Hydroxy Irinotecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone. This strategy, highlighted by Rao et al. (2013), is high yielding, economical, and has been performed on a plant scale, demonstrating the scalability of this synthetic route (Rao, Rao, Yadav, & Khagga, 2013).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Irinotecan, like its parent compound irinotecan, features a lactone ring crucial for its activity as a topoisomerase inhibitor. This structure enables the drug to bind to the topoisomerase I-DNA complex, preventing the relegation of the single-strand breaks made by the topoisomerase enzyme, thus inhibiting DNA replication and transcription.
Chemical Reactions and Properties
The active metabolite SN-38 undergoes further metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38G, a more water-soluble and less toxic form that can be excreted from the body. The presence of functional polymorphisms in the gene encoding UGT1A1 can significantly affect the pharmacokinetics and toxicity profile of irinotecan and its metabolites (Charasson et al., 2004).
Physical Properties Analysis
Irinotecan and its metabolites, including 2-Hydroxy Irinotecan, have specific physical properties that affect their pharmacokinetics and pharmacodynamics. For example, the solubility of SN-38 is very low, which limits its clinical application. This has led to the development of novel formulations and derivatives, such as nanoparticulate delivery systems, to improve the solubility and therapeutic efficacy of SN-38 for colorectal carcinoma treatment (Salmanpour et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity. The conversion of irinotecan to SN-38 and its subsequent metabolism involves various enzymes, including carboxylesterases for activation and UGT1A1 for detoxification, demonstrating the complex interplay between the chemical properties of irinotecan and its biological effects.
Aplicaciones Científicas De Investigación
Pharmacogenetics and Metabolism
The pharmacogenetics of human carboxylesterase 2 (CES2), an enzyme crucial for converting irinotecan into SN-38, plays a significant role in the variability of drug efficacy and toxicity among individuals. Functional polymorphisms in the CES2 gene can significantly impact the metabolic activation of irinotecan to SN-38, affecting treatment outcomes in cancer therapy (Charasson et al., 2004). Moreover, the comprehensive overview by Kciuk et al. (2020) on irinotecan’s molecular mode of action emphasizes the importance of its pharmacogenetics and introduces novel drug formulations to enhance delivery and minimize side effects (Kciuk, Marciniak, & Kontek, 2020).
Resistance Mechanisms
Research into irinotecan resistance mechanisms has revealed that alterations in drug metabolism and transport can significantly affect the efficacy of SN-38-based chemotherapy. For example, the role of organic anion transporter OATP1B1 in the hepatic uptake of SN-38 and its impact on the disposition of irinotecan highlights the complexity of resistance phenomena (Nozawa et al., 2005). Additionally, the establishment of an SN-38-resistant small cell lung cancer cell line has provided valuable insights into cross-resistance mechanisms and the role of topoisomerase I and II in drug resistance (Chikamori et al., 2004).
Novel Formulations
The development of novel formulations aims to improve the solubility, stability, and delivery of SN-38. One such approach is the creation of a liposome-based formulation of SN-38 (LE-SN-38), which enhances the drug's solubility and therapeutic efficacy, demonstrating the potential for overcoming the limitations of traditional irinotecan therapy (Zhang et al., 2004).
Direcciones Futuras
The future of 2-Hydroxy Irinotecan lies in the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity .
Propiedades
Número CAS |
1346597-39-4 |
|---|---|
Nombre del producto |
2-Hydroxy Irinotecan |
Fórmula molecular |
C₃₃H₃₈N₄O₇ |
Peso molecular |
602.68 |
Sinónimos |
(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



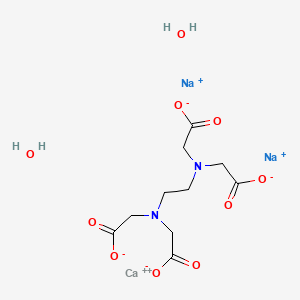
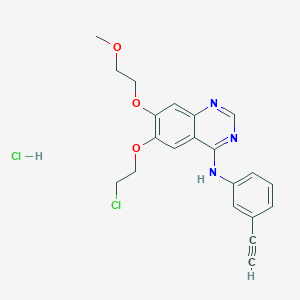
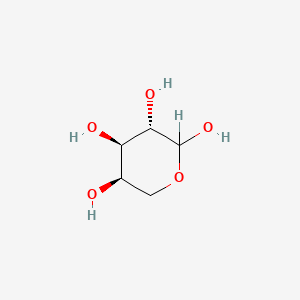
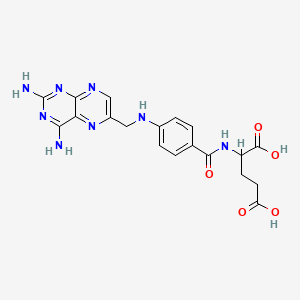
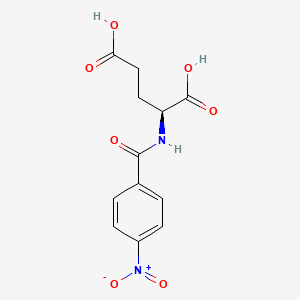
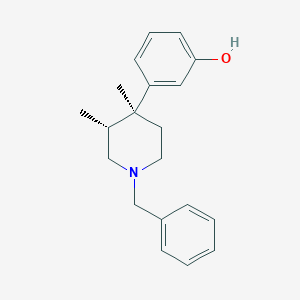
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
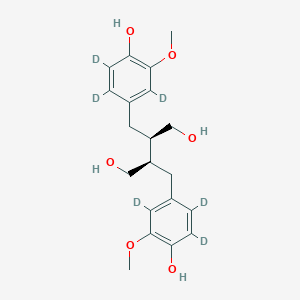
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
